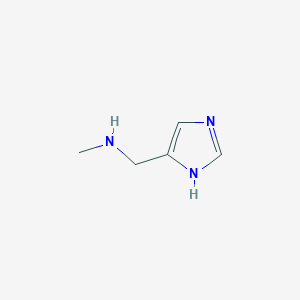
N-(2-(二乙氨基)乙基)-5-甲酰基-2,4-二甲基-1H-吡咯-3-甲酰胺
概述
描述
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C14H23N3O2 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究和成像
N-(2-(二乙氨基)乙基)-5-甲酰基-2,4-二甲基-1H-吡咯-3-甲酰胺已在癌症研究中得到探索,特别是作为一种潜在的正电子发射断层扫描 (PET) 示踪剂,用于成像癌症酪氨酸激酶。该化合物通过亲核取代反应合成,然后进行色谱纯化,为癌症诊断和成像提供了一种新方法,特别是在酪氨酸激酶相关癌症研究中 (王吉权等,2005).
抗癌活性
另一个重要的研究领域是了解该化合物的抗癌潜力。研究利用电子结构方法来研究其化学特性,揭示了其对癌症的生物活性的见解。这包括构象分析、基于波函数的反应性分析和分子对接模拟,以了解其与癌症相关蛋白质的相互作用 (J. S. Al-Otaibi 等人,2022).
分子结构和光谱分析
研究还深入研究了相关化合物的分子结构和光谱分析。例如,分析乙基-4-[(2,4-二硝基苯基)-腙甲基]-3,5-二甲基-1H-吡咯-2-甲酸酯提供了对这些化合物形成和性质的见解,利用量子化学计算和振动分析。这项研究有助于更深入地了解此类化合物的化学行为和潜在应用 (R. N. Singh 等人,2013).
抗菌剂
此外,该化合物的衍生物已因其作为抗菌剂的潜力而受到研究。新衍生物的合成及其生物评估显示出对各种菌株的有希望的结果,表明在开发新的抗菌治疗方法中具有潜在应用 (《应用化学中的生物界面研究》,2020).
作用机制
Target of Action
Similar compounds such as procainamide and diethylaminoethanol have been shown to interact with various receptors and enzymes, suggesting that this compound may have a similar range of targets.
Mode of Action
It’s known that similar compounds can undergo conformational changes by applying external temperature or ph stimuli . These changes can lead to interactions with ionic or non-ionic species, affecting the functionality of the compound .
Biochemical Pathways
For instance, procainamide, a compound with a similar structure, is known to affect the electrical activity of the heart by blocking certain ion channels .
Pharmacokinetics
A related compound, 2-(diethylamino)ethyl methacrylate, has been shown to have a density of 0921 g/mL at 25°C, a refractive index of 14444, and is slightly soluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that similar compounds can cause changes at the molecular level, leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH and temperature can affect the conformation and functionality of the compound . Additionally, the compound’s interaction with its environment can be influenced by its physical and chemical properties, such as its solubility and density .
生化分析
Biochemical Properties
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase (CAT) . These interactions help in modulating the levels of reactive oxygen species (ROS) within cells, thereby influencing cellular redox balance.
Cellular Effects
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular resilience to stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are eventually excreted from the body . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects.
Subcellular Localization
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of the compound influences its activity and function, as it may interact with different biomolecules depending on its location within the cell.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-17(6-2)8-7-15-14(19)13-10(3)12(9-18)16-11(13)4/h9,16H,5-8H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZYBFNUINXZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609672 | |
| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-86-5 | |
| Record name | N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TS2JL9Q75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was DFPC chosen as a hapten for developing an ELISA for sunitinib?
A1: DFPC shares a similar substructure with sunitinib. [] This structural similarity allows antibodies raised against DFPC to also recognize and bind to sunitinib. Using DFPC as a hapten avoids potential complications arising from the light-induced isomerization of sunitinib, ensuring accurate and reliable detection of both the Z- and E-isomers of the drug. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
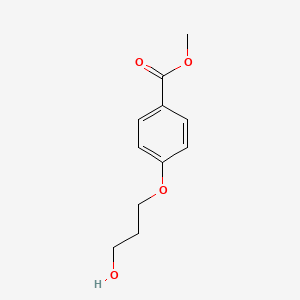

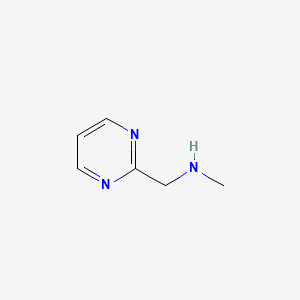
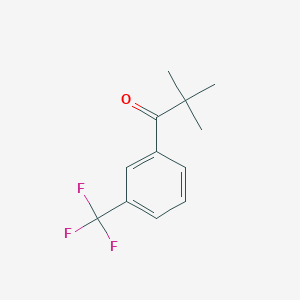
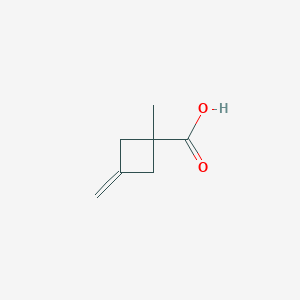
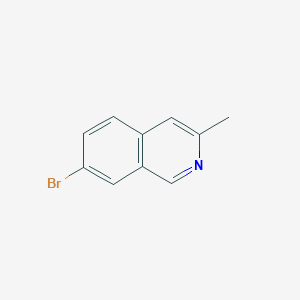
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
